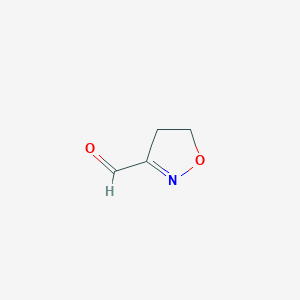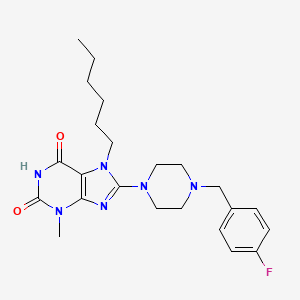
8-(4-(4-フルオロベンジル)ピペラジン-1-イル)-7-ヘキシル-3-メチル-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core, which is a common scaffold in many biologically active molecules, including nucleotides and certain pharmaceuticals.
科学的研究の応用
8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
Similar compounds have shown to inhibit the growth of various cell lines, indicating a potential cytotoxic activity . These compounds may interact with their targets, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest, preventing the cells from proliferating. The downstream effects of this action could include the induction of apoptosis, leading to cell death .
Pharmacokinetics
Similar compounds have been found to exhibit high gi absorption and bbb permeability . They are also identified as substrates for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the bioavailability of the compound.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It has been found to inhibit the growth of these cells, potentially through the induction of apoptosis .
準備方法
The synthesis of 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hexyl and methyl groups: These groups are typically introduced through alkylation reactions.
Attachment of the piperazine moiety: This step involves the reaction of the purine derivative with 4-(4-fluorobenzyl)piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to such reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine core.
Theophylline: Used in respiratory diseases, also featuring a purine structure.
Adenosine: A naturally occurring nucleoside with a purine base.
The uniqueness of 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substituents, which confer distinct chemical and biological properties compared to these similar compounds.
特性
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-3-4-5-6-11-30-19-20(27(2)23(32)26-21(19)31)25-22(30)29-14-12-28(13-15-29)16-17-7-9-18(24)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,26,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDIEVALISVPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
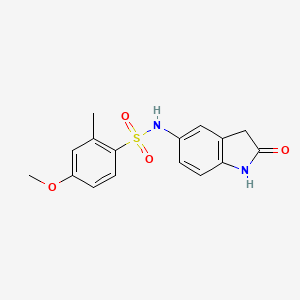

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)
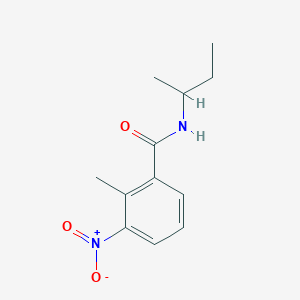
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)
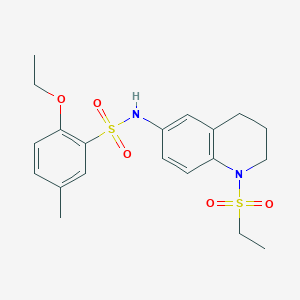
![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)

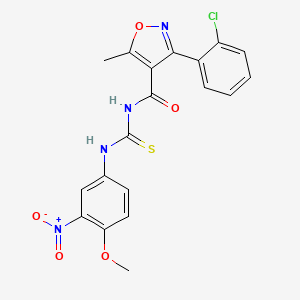
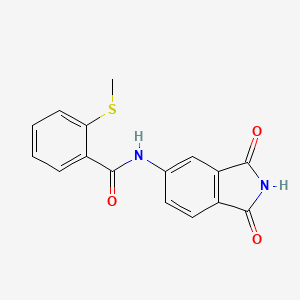
![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole](/img/structure/B2393665.png)

